3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine
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Overview
Description
3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is a chemical compound with the molecular formula C12H20N2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-ylamine
- 2-Benzothiazolamine
- 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine is unique due to the presence of the dimethyl and propan-1-amine groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C12H20N2S |
---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
3-(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H20N2S/c1-12(2)6-5-9-10(8-12)15-11(14-9)4-3-7-13/h3-8,13H2,1-2H3 |
InChI Key |
XWLPQEVHXRJGLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CCCN)C |
Origin of Product |
United States |
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